2-Methylfluorene

Description

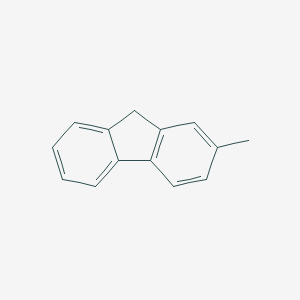

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJHJMAZNPASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073943 | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430-97-3, 26914-17-0 | |

| Record name | 2-Methyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylfluorene

This guide provides comprehensive information on the molecular properties, synthesis, and analysis of 2-Methylfluorene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a polycyclic aromatic hydrocarbon. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | [1][2][3] |

| Molecular Weight | 180.25 g/mol | [1][4] |

| Alternate Names | 2-Methyl-9H-fluorene; NSC 90365 | [1] |

| CAS Number | 1430-97-3 | [1][2][3] |

| Melting Point | 104 °C | [4] |

| Boiling Point (est.) | 248.08 °C | [4] |

| Density (est.) | 1.0414 g/cm³ | [4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrogenation of 2-fluorenecarboxaldehyde. The following protocol is adapted from established procedures.[5]

Experimental Protocol: Hydrogenation of 2-Fluorenecarboxaldehyde

Materials:

-

2-Fluorenecarboxaldehyde

-

10% Acetic acid in Ethyl acetate solution

-

20% Palladium hydroxide on carbon (catalyst)

-

Ethanol

-

Water

-

Hydrogen gas supply

-

Hydrogenation apparatus

-

Thin-Layer Chromatography (TLC) supplies (silica plates, 25% ethyl acetate in hexane as eluent)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 2-fluorenecarboxaldehyde (15 g, 77.1 mmol) in 250 mL of a 10% solution of acetic acid in ethyl acetate was prepared.

-

A catalytic amount of 20% palladium hydroxide on carbon was added to the solution.

-

The mixture was hydrogenated at 80 psi of hydrogen for 24 hours at room temperature.

-

The progress of the reaction was monitored by TLC using a silica plate and a mobile phase of 25% ethyl acetate in hexane.

-

Upon completion of the reaction, the catalyst was removed by filtration.

-

The solvents were evaporated from the filtrate to yield a residual solid.

-

The solid product was recrystallized from a 5:1 ethanol:water mixture.

-

The final product, this compound, was obtained as a colorless solid with a yield of 9.6 g (69.0%).[5]

Analytical Methods

The characterization and quantification of this compound in various matrices can be achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS) are powerful methods for the analysis of polycyclic aromatic hydrocarbons like this compound, offering high sensitivity and selectivity.

For the analysis of related compounds in biological samples, methods such as HPLC/MS have been employed. Sample preparation for these analyses typically involves extraction with an organic solvent, such as methylene chloride, followed by solvent exchange to a mobile phase-compatible solvent like acetonitrile. In environmental samples, HPLC with UV detection and high-resolution gas chromatography with electron capture detection (HRGC/ECD) are frequently used.

Logical Relationship Diagram

The following diagram illustrates the synthetic pathway for this compound from 2-fluorenecarboxaldehyde as described in the experimental protocol.

Caption: Synthesis of this compound via catalytic hydrogenation.

References

1H NMR and 13C NMR spectroscopic data for 2-Methylfluorene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for 2-Methylfluorene. The information is presented in a structured format to facilitate its use in research, quality control, and drug development. The data herein is compiled from established spectroscopic principles and available data for the parent compound, fluorene.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the known spectrum of fluorene and the expected effects of a methyl substituent on the aromatic rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 7.6 | d | J = 7.5 |

| H3 | 7.2 | d | J = 7.5 |

| H4 | 7.4 | d | J = 7.4 |

| H5 | 7.3 | t | J = 7.4 |

| H6 | 7.3 | t | J = 7.4 |

| H7 | 7.5 | d | J = 7.4 |

| H8 | 7.8 | d | J = 7.5 |

| H9 (CH₂) | 3.9 | s | - |

| CH₃ | 2.5 | s | - |

Disclaimer: The data presented in this table is predicted based on known substituent effects and data for the parent fluorene molecule. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 120.0 |

| C2 | 137.0 |

| C3 | 128.0 |

| C4 | 125.0 |

| C4a | 141.0 |

| C4b | 143.0 |

| C5 | 127.0 |

| C6 | 127.0 |

| C7 | 125.0 |

| C8 | 120.0 |

| C8a | 142.0 |

| C9 | 37.0 |

| C9a | 143.0 |

| CH₃ | 21.5 |

Disclaimer: The data presented in this table is predicted based on known substituent effects and data for the parent fluorene molecule. Actual experimental values may vary.

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3] Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following are typical instrument parameters for a standard 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

General NMR Experimental Workflow

Caption: A generalized workflow for an NMR experiment.

References

Environmental Sources of 2-Methylfluorene in Diesel Exhaust: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluorene, a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family, is a recognized component of diesel engine exhaust. The presence of this and other PAHs in diesel emissions is a significant concern due to their potential carcinogenic and mutagenic properties. Understanding the sources and formation mechanisms of this compound is crucial for developing effective emission control strategies and for assessing the environmental and health impacts of diesel exhaust. This technical guide provides an in-depth overview of the environmental sources of this compound in diesel exhaust, detailing its formation, quantification, and the experimental methods used for its analysis.

Formation of this compound in Diesel Combustion

The primary source of this compound in diesel exhaust is its formation during the incomplete combustion of diesel fuel and engine lubricating oil.[1][2] This process, known as pyrosynthesis, occurs under the high-temperature and high-pressure conditions within the diesel engine cylinder.

The formation of PAHs and their alkylated derivatives is a complex process involving the breakdown of fuel and lubricant hydrocarbons into smaller, reactive fragments. These fragments then recombine to form larger, more complex aromatic structures. The specific pathways leading to the formation of this compound are not fully elucidated but are believed to involve the reaction of smaller aromatic precursors with methyl radicals present in the combustion chamber. The aromatic content of the diesel fuel can significantly influence the emission of PAHs, including this compound.[3]

The logical relationship between diesel combustion and the formation of this compound can be visualized as follows:

Quantitative Data on this compound Emissions

Quantitative data on the emission of this compound from diesel engines is limited and can vary significantly depending on engine technology, operating conditions (e.g., load, speed), and fuel composition. Studies have reported the presence of C1- and C2-fluorenes in diesel exhaust, which would include this compound, but often do not speciate the individual isomers.

| Engine Type | Driving Cycle/Load | This compound Concentration/Emission Factor | Reference |

| Heavy-Duty Diesel | Transient Cycle | Data for C1-fluorenes reported, specific this compound data not available. | [4] |

| Light-Duty Diesel | Not Specified | Present in particulate matter, quantitative data not specified. | [2] |

Experimental Protocols for Analysis

The analysis of this compound in diesel exhaust is a multi-step process involving sampling, extraction, and instrumental analysis.

Sampling

Diesel exhaust consists of both a gaseous and a particulate phase, and semi-volatile compounds like this compound can be present in both.[5][6] Therefore, a comprehensive sampling approach is required.

-

Particulate Phase: Diesel particulate matter (DPM) is typically collected by passing the diluted exhaust through a filter, often made of quartz fiber.

-

Gaseous Phase: The gaseous phase that passes through the filter can be collected using sorbent tubes containing materials like polyurethane foam (PUF) or XAD-2 resin.[5]

The following diagram illustrates a typical experimental workflow for the sampling and analysis of this compound from diesel exhaust.

Extraction

Following sample collection, the trapped compounds must be extracted from the filter and sorbent material.

-

Solvent Extraction: A common method is solvent extraction using a solvent like dichloromethane in a Soxhlet apparatus or via sonication.[6][7]

Instrumental Analysis

The extracted samples are then concentrated and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): The GC separates the complex mixture of organic compounds in the extract based on their boiling points and interaction with the chromatographic column.

-

Mass Spectrometry (MS): The MS identifies the separated compounds by fragmenting them and analyzing the mass-to-charge ratio of the resulting ions. This provides a "fingerprint" for each compound, allowing for its identification and quantification.[8]

-

Quantification: For accurate quantification, an internal standard (a known amount of a similar but isotopically labeled compound) is typically added to the sample before extraction. This allows for correction for any losses during sample preparation and analysis.[9]

Conclusion

This compound is a product of incomplete combustion in diesel engines, originating from the pyrosynthesis of fuel and lubricating oil. While its presence in diesel exhaust is established, specific quantitative emission data remains sparse in the scientific literature. The analysis of this compound requires a comprehensive approach involving the collection of both particulate and gaseous phases of the exhaust, followed by solvent extraction and analysis by GC-MS. Further research is needed to fully characterize the emission factors of this compound from various diesel engine technologies and to elucidate the specific chemical pathways of its formation. This knowledge is essential for developing more effective emission control technologies and for accurately assessing the health risks associated with diesel exhaust exposure.

References

- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 2. Comparative Assessment of Polycyclic Aromatic Hydrocarbons and Toxicity in a Diesel Engine Powered by Diesel and Biodiesel Blends with High Concentrations of Alcohols | MDPI [mdpi.com]

- 3. Characterization of polycyclic aromatic hydrocarbons from the diesel engine by adding light cycle oil to premium diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Identification of 2-nitrofluorene in diesel exhaust particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Methylfluorene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methylfluorene, a polycyclic aromatic hydrocarbon (PAH) of interest in various research and development sectors. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document consolidates qualitative solubility information, presents quantitative data for the parent compound fluorene as a surrogate, and outlines detailed experimental protocols for determining the solubility of this compound. This guide aims to equip researchers with the necessary information to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction

This compound (C₁₄H₁₂) is a methylated derivative of fluorene, a tricyclic aromatic hydrocarbon. The addition of a methyl group to the fluorene backbone can significantly alter its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, from its use as a building block in the synthesis of organic electronics to its role as a reference compound in environmental analysis and toxicology studies.

This guide addresses the current gap in available quantitative solubility data for this compound by providing a thorough review of existing qualitative information, offering a comparative analysis with the parent compound fluorene, and detailing the methodologies required to generate precise solubility data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 180.25 g/mol | --INVALID-LINK-- |

| Melting Point | 104 °C | --INVALID-LINK-- |

| Boiling Point | 318.0 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | General Knowledge |

| LogP (Octanol/Water Partition Coefficient) | 4.62 (estimated) | --INVALID-LINK-- |

Solubility of this compound: A Qualitative and Comparative Analysis

Qualitative Solubility Profile of this compound (Inferred)

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar non-polar, aromatic nature. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good solvents for many non-polar organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers can solvate a range of non-polar to moderately polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone is a polar aprotic solvent that can dissolve many organic compounds. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity that can be effective for dissolving PAHs. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group may limit the solubility of the non-polar this compound. |

| Alkanes | Hexane, Cyclohexane | Low | The planar, aromatic structure of this compound may lead to lower solubility in purely aliphatic non-polar solvents compared to aromatic ones. |

| Polar Protic Solvents | Water | Very Low / Insoluble | As a non-polar hydrocarbon, this compound is expected to be virtually insoluble in water. |

Comparative Quantitative Data: Solubility of Fluorene

To provide a quantitative reference, the mole fraction solubility (x₁) of the parent compound, fluorene, in several organic solvents at various temperatures is presented in Table 2. This data was experimentally determined using a laser monitoring observation technique.[1] It is anticipated that this compound will exhibit similar trends, although the absolute solubility values may differ due to the presence of the methyl group, which can slightly increase its lipophilicity and potentially its solubility in non-polar solvents.

Table 2: Mole Fraction Solubility (x₁) of Fluorene in Various Organic Solvents at Different Temperatures (K)[1]

| Temperature (K) | Dimethylbenzene | Methylbenzene | Ethanol | Isopropanol | n-Butanol |

| 278.98 | 0.0885 | 0.1032 | 0.0031 | 0.0024 | 0.0029 |

| 283.43 | 0.1063 | 0.1234 | 0.0040 | 0.0031 | 0.0037 |

| 288.15 | 0.1278 | 0.1475 | 0.0051 | 0.0040 | 0.0048 |

| 293.12 | 0.1536 | 0.1763 | 0.0066 | 0.0052 | 0.0062 |

| 298.34 | 0.1845 | 0.2110 | 0.0085 | 0.0067 | 0.0080 |

| 303.42 | 0.2216 | 0.2520 | 0.0110 | 0.0087 | 0.0104 |

| 308.23 | 0.2635 | 0.2980 | 0.0141 | 0.0112 | 0.0133 |

| 313.15 | 0.3121 | 0.3508 | 0.0180 | 0.0143 | 0.0170 |

| 318.35 | 0.3690 | 0.4125 | 0.0229 | 0.0182 | 0.0216 |

| 323.41 | 0.4350 | 0.4840 | 0.0292 | 0.0232 | 0.0274 |

| 328.23 | 0.5115 | 0.5670 | 0.0371 | 0.0295 | 0.0349 |

| 333.19 | 0.6000 | 0.6625 | 0.0472 | 0.0375 | 0.0443 |

| 338.35 | 0.7020 | 0.7730 | 0.0601 | 0.0477 | 0.0564 |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The following describes a common and reliable method.

Isothermal Gravimetric Method

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute in a known amount of the saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the weighed vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute. Weigh the vial again to determine the mass of the dissolved this compound.

-

Chromatographic/Spectroscopic Analysis: Alternatively, dilute the filtered saturated solution with a known volume of a suitable solvent and determine the concentration of this compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal gravimetric method for determining the solubility of this compound.

Caption: A flowchart of the isothermal gravimetric method for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current scientific literature, this guide provides a robust framework for researchers working with this compound. The qualitative solubility profile, combined with the quantitative data for the parent compound fluorene, offers valuable guidance for solvent selection. Furthermore, the detailed experimental protocol provided herein empowers researchers to generate the precise solubility data required for their specific applications. The generation and publication of such data would be a valuable contribution to the chemical sciences community.

References

IUPAC name and synonyms for 2-Methylfluorene

An In-Depth Technical Guide to 2-Methylfluorene

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene backbone with a methyl group substitution.[1][2] As a member of the methylated PAH family, it is of significant interest to environmental scientists due to its presence in diesel exhaust and cigarette smoke, and to toxicologists for its potential mutagenic and tumorigenic properties.[1][2][3] Furthermore, the broader class of fluorene derivatives is being actively investigated in materials science and drug development for their unique photoelectric properties and diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects.[4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical methods, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-Methyl-9H-fluorene .[5][6][7] It is also commonly referred to by several synonyms in scientific literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | 2-Methyl-9H-fluorene[6] |

| Common Name | This compound[6][7] |

| Synonyms | Fluorene, 2-methyl-[6][7]; NSC 90365[5][7] |

| CAS Number | 1430-97-3[5][6] |

| EINECS Number | 215-853-6[7] |

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | [6] |

| Molecular Weight | 180.25 g/mol | |

| Melting Point | 104 °C | [1] |

| Boiling Point | 248.08 °C (estimate) | [1][2] |

| Density | 1.0414 g/cm³ (estimate) | [1][2] |

| Form | Solid | [1] |

| Color | Yellow | [1] |

| Water Solubility | Insoluble | [8] |

Spectral data for this compound is available in various databases, which is crucial for its identification and structural elucidation.[7] This includes ¹H NMR, ¹³C NMR, and mass spectrometry data.[6][7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrogenation of 2-fluorenecarboxaldehyde.[9]

Materials and Reagents:

-

2-Fluorenecarboxaldehyde

-

Ethyl acetate

-

Acetic acid

-

20% Palladium hydroxide on carbon (catalyst)

-

Hydrogen gas

-

Ethanol

-

Water

Procedure: [9]

-

A solution of 2-fluorenecarboxaldehyde (15 g, 77.1 mmol) is prepared in 250 mL of a 10% solution of acetic acid in ethyl acetate.

-

A catalytic amount of 20% palladium hydroxide on carbon is added to the solution.

-

The mixture is hydrogenated at 80 psi of hydrogen for 24 hours at room temperature.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 25% ethyl acetate in hexane on a silica plate.

-

Upon completion, the catalyst is removed by filtration.

-

The solvents are evaporated from the filtrate.

-

The resulting solid residue is recrystallized from a 5:1 ethanol:water mixture to yield this compound as a colorless solid.

Analytical Methods for Detection

The analysis of this compound, often as part of a mixture of PAHs, is critical in environmental monitoring and toxicological studies.[3] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the separation and quantification of these compounds.[10]

Typical Analytical Workflow:

-

Sample Collection: Samples can be sourced from air, water, soil, or biological tissues.

-

Extraction: PAHs are extracted from the sample matrix using an appropriate solvent (e.g., methylene chloride, acetonitrile) and techniques such as sonication or Soxhlet extraction.

-

Cleanup/Purification: The crude extract is purified to remove interfering substances. This is often achieved using solid-phase extraction (SPE).

-

Analysis: The purified sample is analyzed by GC or HPLC. Mass spectrometry (MS) is a common detection method due to its high sensitivity and selectivity.[10]

Applications in Research and Drug Development

While this compound itself is primarily studied from a toxicological and environmental perspective, the fluorene scaffold is of great importance in medicinal chemistry and materials science.[4] Fluorene derivatives have been investigated for a wide range of therapeutic applications due to their biological activities.[4]

Potential Biological Relevance:

-

Anti-tumor Activity: Certain fluorene derivatives have shown promise as anti-cancer agents.[4]

-

Anti-inflammatory and Antibacterial Effects: Research has indicated that some compounds based on the fluorene structure possess anti-inflammatory and antibacterial properties.[4]

-

Fluorescent Probes: The inherent fluorescence of the fluorene ring system makes its derivatives useful as fluorescent markers for studying biological molecules like proteins and DNA.[4]

The study of this compound contributes to understanding the structure-activity relationships of methylated PAHs, which is valuable for toxicology and the design of safer chemicals.[3]

Safety and Handling

This compound is classified as an irritant.[7] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[7] For research use only, not intended for diagnostic or therapeutic use.[5]

References

- 1. This compound | 1430-97-3 [chemicalbook.com]

- 2. This compound CAS#: 1430-97-3 [m.chemicalbook.com]

- 3. This compound | 26914-17-0 | Benchchem [benchchem.com]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. scbt.com [scbt.com]

- 6. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

- 7. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9-Methylfluorene | C14H12 | CID 17299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols: 2-Methylfluorene as a Chemical Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methylfluorene as a chemical intermediate. Detailed protocols for the synthesis of key derivatives are provided, along with data presentation and visualizations to guide researchers in leveraging this versatile scaffold for the development of novel bioactive molecules and functional materials.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon that serves as a valuable building block in organic synthesis.[1] Its fluorene core can be readily functionalized at various positions, making it an attractive starting material for a diverse range of derivatives. The methyl group at the 2-position offers a handle for further transformations and influences the electronic properties of the molecule. This document outlines protocols for key transformations of this compound and the subsequent application of its derivatives.

Key Synthetic Transformations and Experimental Protocols

This section details the experimental procedures for the synthesis of important derivatives from this compound, including bromination, oxidation, and subsequent cross-coupling reactions.

Bromination of this compound to 2-Bromo-7-methylfluorene

Bromination of the fluorene core is a critical step for introducing a versatile functional group for subsequent cross-coupling reactions. The following protocol is adapted from the bromination of fluorene and is expected to yield the corresponding 2-bromo-7-methylfluorene.[1][2]

Experimental Protocol:

-

In a 500 mL two-neck round-bottom flask, dissolve this compound (18.0 g, 100 mmol) in 250 mL of a suitable solvent such as ethyl acetate.

-

Heat the solution to 60°C.

-

Under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) in one portion.

-

Allow the reaction mixture to stir at 60°C for 1 hour, then cool to room temperature over approximately 2 hours.

-

Pour the cooled reaction mixture into 1 L of water to precipitate the product.

-

Filter the resulting solid and dissolve it in toluene.

-

Wash the toluene solution with water (3 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to yield 2-bromo-7-methylfluorene.

Expected Outcome: Based on similar reactions with fluorene, a high yield of the monobrominated product is anticipated.[2]

Oxidation of this compound to 2-Methyl-9-fluorenone

The oxidation of the 9-position of the fluorene ring to a ketone is a common and useful transformation. The resulting fluorenone derivatives are valuable intermediates in the synthesis of various bioactive compounds and materials.[3][4]

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound (18.0 g, 100 mmol) and 120 mL of tetrahydrofuran (THF).

-

To this solution, add potassium hydroxide (KOH) (5.6 g, 100 mmol).

-

Stir the mixture vigorously at room temperature under an air atmosphere for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium hydroxide.

-

Distill the filtrate to remove the THF.

-

Wash the resulting solid with water three times.

-

Dry the solid to obtain 2-Methyl-9-fluorenone.

Expected Outcome: This aerobic oxidation method is known to be highly efficient for substituted fluorenes, providing near-quantitative yields.[3][5]

Suzuki-Miyaura Cross-Coupling of 2-Bromo-7-methylfluorene Derivatives

The bromine atom introduced in section 2.1 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl-substituted fluorenes.[6][7][8][9][10]

Experimental Protocol:

-

To a round-bottom flask, add 2-bromo-7-methylfluorene (or its 9-fluorenone derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and a suitable phosphine ligand such as SPhos (0.04 mmol).

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 mmol).

-

Add a solvent system, for example, a mixture of toluene and water (4:1, 5 mL).

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heat the mixture to 100°C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic transformations.

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |

| This compound | NBS, Ethyl Acetate, 60°C | 2-Bromo-7-methylfluorene | >90 (expected) | Not reported |

| This compound | KOH, THF, Air, rt | 2-Methyl-9-fluorenone | 98-99 (expected)[5] | Not reported |

Table 2: Spectroscopic Data for Key Intermediates

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |

| This compound | 7.73 (d, 1H), 7.50 (d, 1H), 7.35-7.25 (m, 4H), 3.85 (s, 2H), 2.45 (s, 3H) | Expected aromatic and aliphatic signals | 180.25 (M+) |

| 2-Bromo-7-methylfluorene | Expected shifts in aromatic protons due to bromine substitution | Expected shifts in aromatic carbons due to bromine substitution | 258.14/260.14 (M+, M+2) |

| 2-Methyl-9-fluorenone | Expected downfield shift of aromatic protons adjacent to the carbonyl group | Carbonyl signal around 195 ppm, shifts in aromatic carbons | 194.23 (M+) |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described.

Caption: Synthetic workflow for the derivatization of this compound.

Applications in Drug Development and Materials Science

Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] The functionalized derivatives of this compound are promising candidates for further investigation in these areas. For instance, the introduction of various aryl groups via Suzuki coupling can lead to novel compounds with potential therapeutic applications.

In materials science, the rigid and planar structure of the fluorene core, combined with its favorable photophysical properties, makes its derivatives suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[12] The synthetic routes outlined here provide a foundation for creating a library of this compound derivatives for screening in these applications.

Potential Signaling Pathway Interactions

While specific signaling pathway data for derivatives of this compound is not yet available, many fluorene-based compounds are known to exert their biological effects through various mechanisms, such as the induction of apoptosis in cancer cells.[11] The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for novel this compound derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromofluorene synthesis - chemicalbook [chemicalbook.com]

- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 13. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylfluorene

Introduction

2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of fluorene.[1][2][3][4] PAHs are a class of organic compounds that are of significant interest to researchers and drug development professionals due to their potential biological activities and presence as environmental contaminants. Accurate and reliable quantification of this compound is crucial for various applications, including environmental monitoring, toxicological studies, and quality control in pharmaceutical processes. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Chromatographic System and Conditions

The method utilizes a standard HPLC system equipped with a UV detector. A C18 reversed-phase column is employed for the separation of this compound from potential interferences. The mobile phase consists of a gradient of acetonitrile and water, which allows for efficient elution and good peak shape.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Instrument | HPLC system with UV Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reliable HPLC results.[5][6][7] The goal is to extract this compound from the sample matrix and remove any interfering components.[5] The following is a general protocol that can be adapted based on the specific sample matrix.

a. Solid Samples (e.g., soil, tissue):

-

Accurately weigh 1-5 g of the homogenized sample into a clean extraction vessel.

-

Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).

-

Extract the sample using a technique such as sonication or Soxhlet extraction.

-

Concentrate the extract to a smaller volume using a rotary evaporator.

-

Perform a clean-up step using solid-phase extraction (SPE) with a silica or C18 cartridge to remove polar interferences.[5]

-

Elute the this compound from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

b. Liquid Samples (e.g., water, plasma):

-

For aqueous samples, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane.[5]

-

For biological fluids, a protein precipitation step with acetonitrile or methanol may be necessary prior to extraction.[5]

-

Separate the organic layer and concentrate it.

-

Proceed with the SPE clean-up and final preparation steps as described for solid samples.

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the samples using the calibration curve.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Table 2: Summary of Quantitative Data

| Parameter | Result |

| Retention Time (min) | Approximately 12.5 |

| Linearity (R²) | ≥ 0.999 |

| Range (µg/mL) | 0.1 - 50 |

| Limit of Detection (LOD) (µg/mL) | 0.03 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.1 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | < 2.0% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

Caption: Workflow for this compound HPLC analysis.

References

- 1. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

- 4. This compound | 1430-97-3 [chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. lcms.cz [lcms.cz]

- 8. mastelf.com [mastelf.com]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Note and Protocol: Quantification of 2-Methylfluorene using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative analysis of 2-Methylfluorene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polycyclic aromatic hydrocarbon (PAH) and a derivative of fluorene.[1][2] Monitoring and quantifying such compounds are crucial in environmental analysis, toxicology studies, and quality control in various industries. The described methodology outlines sample preparation, GC-MS instrumental parameters, and data analysis procedures to ensure accurate and reliable quantification.

Introduction

This compound (C₁₄H₁₂) is a member of the polycyclic aromatic hydrocarbon (PAH) family, which is a class of organic compounds often formed during the incomplete combustion of organic materials.[3] Due to the potential carcinogenic and mutagenic properties of some PAHs, robust analytical methods for their detection and quantification are essential.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound due to its high sensitivity and selectivity.[4]

This application note details a validated GC-MS method for the quantification of this compound in various matrices.

Experimental Protocol

The following protocol outlines the steps for sample preparation and GC-MS analysis of this compound.

2.1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for aqueous samples. For solid samples, a preliminary extraction step (e.g., Soxhlet extraction) with a suitable organic solvent is required.

-

a. Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]

-

b. pH Adjustment: If the sample is aqueous, adjust the pH to neutral (pH 7) using sodium hydroxide or hydrochloric acid.

-

c. Extraction:

-

To a 100 mL liquid sample in a separatory funnel, add 30 mL of a suitable organic solvent such as dichloromethane or a hexane:acetone (1:1 v/v) mixture.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Collect the organic layer (bottom layer for dichloromethane, top layer for hexane:acetone).

-

Repeat the extraction twice more with fresh portions of the organic solvent.

-

Combine the organic extracts.

-

-

d. Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

e. Concentration: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

f. Final Sample Preparation: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Oven Temperature Program | Initial temperature of 60°C, hold for 1 minute. Ramp at 10°C/min to 300°C, and hold for 10 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 180 (Quantifier), 179, 165 (Qualifiers) |

Data Presentation

3.1. Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂ | [1][2] |

| Molecular Weight | 180.25 g/mol | [1] |

| CAS Number | 1430-97-3 | [1][2] |

| Boiling Point | 346.9 °C (predicted) | |

| Kovats Retention Index (non-polar column) | ~1676 | [5] |

3.2. GC-MS Quantitative Data

The following table summarizes the expected quantitative data for the analysis of this compound using the described method.

| Parameter | Expected Value |

| Retention Time | Approximately 18-20 minutes (dependent on the specific instrument and column) |

| Quantifier Ion (m/z) | 180 |

| Qualifier Ions (m/z) | 179, 165 |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantitation (LOQ) | ~0.03 µg/mL |

| Recovery | 85 - 115% |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application of 2-Methylfluorene in Environmental Monitoring Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluorene, a polycyclic aromatic hydrocarbon (PAH), is a compound of increasing environmental concern due to its persistence and potential toxicity. As a methylated derivative of fluorene, it is often found in environments contaminated with crude oil, coal tar, and products of incomplete combustion. Accurate and sensitive monitoring of this compound in various environmental matrices is crucial for assessing the extent of contamination, understanding its environmental fate, and evaluating potential risks to human health and ecosystems. These application notes provide detailed protocols for the extraction and quantification of this compound in soil/sediment and water samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following tables summarize representative quantitative data for the analysis of fluorene and related PAHs in environmental samples. These values can serve as a benchmark for method development and validation for this compound analysis.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for PAH Analysis

| Parameter | Value | Environmental Matrix | Reference |

| Detection Limits | |||

| Fluorene | 0.6 µg/kg | Sediment | [1] |

| PAHs (general) | 0.1 - 3.9 µg/L | Soil Extract | [2] |

| PAHs (general) | 1.6 - 64 µg/L | Soil Extract | [1] |

| Recovery Rates | |||

| PAHs (general) | 70% - 120% | Spiked Soil | [2] |

| 2-Fluorobiphenyl (surrogate) | 94.1 ± 6.6% | Sediment | [3] |

| 4-Terphenyl-d14 (surrogate) | 108.4 ± 8.2% | Sediment | [3] |

| Linearity (R²) | |||

| PAHs (general) | > 0.99 | Standard Solutions | [2] |

Table 2: Reported Concentrations of Fluorene in Contaminated Environmental Samples

| Analyte | Concentration | Environmental Matrix | Location/Source | Reference |

| Fluorene | 46.9 ng/g (dry weight) | Mine-Impacted Soil | N/A | [4] |

| Total PAHs | 4,425 - 51,261 ng/g (dry weight) | Industrial Harbor Sediment | Taiwan | [3] |

Experimental Protocols

Protocol 1: Analysis of this compound in Soil and Sediment by GC-MS

This protocol is adapted from established methods for PAH analysis in solid matrices, such as those outlined by the US EPA.[5][6]

1. Sample Preparation and Extraction:

-

Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

-

Surrogate Spiking: Spike a known amount of a suitable surrogate standard (e.g., deuterated PAHs like fluorene-d10) into a 10-20 g subsample of the homogenized soil/sediment. This is crucial for monitoring the efficiency of the extraction procedure.[2]

-

Extraction (Choose one of the following):

-

Soxhlet Extraction:

-

Mix the spiked sample with anhydrous sodium sulfate to remove residual moisture.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) for 16-24 hours.[7]

-

-

Accelerated Solvent Extraction (ASE):

-

Mix the spiked sample with a dispersing agent (e.g., diatomaceous earth).

-

Pack the mixture into an extraction cell.

-

Extract using an ASE system with a suitable solvent (e.g., dichloromethane) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).[2]

-

-

2. Extract Cleanup:

-

Sulfur Removal (if necessary): If elemental sulfur is present (common in sediments), add activated copper granules to the extract and agitate until the copper remains bright.

-

Silica Gel Chromatography:

-

Prepare a silica gel column.

-

Concentrate the extract and load it onto the column.

-

Elute with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.

-

Elute the PAH fraction with a more polar solvent mixture (e.g., hexane:dichloromethane, 1:1 v/v).[7]

-

3. GC-MS Analysis:

-

Instrument Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Splitless injection at 280 °C.

-

Oven Temperature Program:

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (m/z 180, 179, 165) and the surrogate standard.[3]

-

4. Quantification:

-

Create a multi-point calibration curve using certified this compound standards.

-

Quantify the concentration of this compound in the sample extract by comparing its peak area to the calibration curve, correcting for the recovery of the surrogate standard.

Protocol 2: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is based on US EPA Method 8272 for the analysis of PAHs in pore water and can be adapted for other aqueous samples.[5]

1. Sample Preparation and Extraction:

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Filtration: For the analysis of dissolved this compound, filter the water sample through a 0.7 µm glass fiber filter.[5]

-

Internal Standard Spiking: Spike a known amount of an internal standard (e.g., deuterated PAHs) into a 100-500 mL water sample.[5]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with deionized water to remove interferences.

-

Drying: Dry the cartridge by passing air or nitrogen through it.

-

Elution: Elute the trapped analytes with a small volume of a suitable solvent (e.g., dichloromethane or acetone).

-

2. GC-MS Analysis:

-

Follow the GC-MS analysis and quantification steps as described in Protocol 1.

Mandatory Visualizations

References

- 1. frontiersin.org [frontiersin.org]

- 2. gcms.cz [gcms.cz]

- 3. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mutagenicity and tumor-initiating activity of methylated fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. health.state.mn.us [health.state.mn.us]

2-Methylfluorene in Polycyclic Aromatic Hydrocarbon Analysis: A Review of Current Applications

While 2-Methylfluorene is a recognized polycyclic aromatic hydrocarbon (PAH), extensive research has not revealed its widespread use as a dedicated internal or surrogate standard for the routine analysis of other PAHs in environmental or biological matrices. Standard methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA), typically recommend the use of deuterated PAHs or other specific compounds like 2-fluorobiphenyl as internal and surrogate standards to ensure accuracy and precision in analytical measurements.

This document explores the conventional approaches to PAH analysis and discusses the role of internal and surrogate standards, providing context for why this compound is not commonly employed in this capacity.

The Role of Standards in PAH Analysis

In the quantitative analysis of PAHs, internal and surrogate standards are crucial for quality control and to correct for variations that can occur during sample preparation, extraction, and analysis.

-

Internal Standards: These are compounds added to a sample in a known concentration before analysis. They are chemically similar to the analytes of interest but are not expected to be present in the original sample. By comparing the response of the target analytes to the response of the internal standard, analysts can correct for variations in instrument response and sample volume. Deuterated PAHs are frequently used as internal standards because their chemical behavior is very similar to their non-deuterated counterparts, but they can be distinguished by mass spectrometry.

-

Surrogate Standards: These are compounds with similar chemical and physical properties to the target analytes that are added to a sample in a known amount before any extraction or cleanup procedures. They are used to monitor the efficiency of the sample preparation process. The recovery of the surrogate standard provides an indication of the potential loss of target analytes during these steps. Compounds like 2-fluorobiphenyl and nitrobenzene-d5 are often used as surrogates in semi-volatile organic analysis.

Standard Protocols for PAH Analysis

Established methods for PAH analysis, such as EPA Method 8270 for semivolatile organic compounds by gas chromatography-mass spectrometry (GC-MS), provide detailed protocols for sample preparation, analysis, and quality control. These methods specify the use of particular compounds as internal and surrogate standards to ensure the reliability of the data. The selection of these standards is based on their ability to mimic the behavior of the target PAHs throughout the analytical process without interfering with their detection.

While this compound is a PAH and may be included as a target analyte in some analyses, there is a lack of documented methods or research that validates its use as a reliable internal or surrogate standard for the quantification of other PAHs. The physicochemical properties of this compound may not make it an ideal proxy for the wide range of PAHs typically analyzed, which vary in molecular weight, volatility, and response to different analytical techniques.

General Workflow for PAH Analysis using Internal Standards

The following diagram illustrates a typical workflow for the analysis of PAHs in an environmental sample using an internal standard. This generalized workflow highlights the key steps where standards are introduced and utilized.

Conclusion

Based on a thorough review of scientific literature and standard analytical methods, there is no significant body of evidence to support the use of this compound as a standard for PAH analysis. The established protocols from regulatory bodies and the scientific community consistently favor the use of deuterated analogues of the target PAHs and other specified compounds for internal and surrogate standards. This is due to their proven reliability in mimicking the behavior of the analytes of interest throughout the entire analytical procedure, thereby ensuring the accuracy and validity of the final results. Researchers and professionals in the field should adhere to these validated methods for robust and defensible data.

Enhancing the Detection of 2-Methylfluorene: A Guide to Derivatization Techniques

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The accurate and sensitive detection of 2-methylfluorene, a polycyclic aromatic hydrocarbon (PAH), is critical in various fields, including environmental monitoring, toxicology, and pharmaceutical research. Due to its non-polar nature and lack of strong chromophores or fluorophores, direct analysis of this compound can be challenging, often resulting in poor sensitivity and chromatographic performance. Chemical derivatization offers a robust solution by modifying the analyte to introduce properties more amenable to modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines a strategic two-step derivatization approach to significantly improve the detection of this compound. The methodology involves an initial oxidation of this compound to introduce a reactive carbonyl group, followed by derivatization of this functional group with a suitable reagent to enhance its detectability.

Step 1: Oxidation of this compound to 2-Methyl-9-fluorenone

The first step in this derivatization strategy is the selective oxidation of the methylene bridge (C9 position) of this compound to a ketone, forming 2-methyl-9-fluorenone. This transformation introduces a reactive carbonyl group, which serves as a handle for subsequent derivatization. Air or oxygen in the presence of a strong base, such as potassium hydroxide, in an organic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) provides an effective method for this conversion. This reaction is typically performed at or near room temperature and can achieve high yields.

Step 2: Derivatization of 2-Methyl-9-fluorenone for Enhanced Detection

Once 2-methyl-9-fluorenone is synthesized, it can be derivatized using reagents that target the newly introduced carbonyl group. Two highly effective methods are detailed below:

-

For GC-MS Analysis: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) PFBHA is a widely used derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group of 2-methyl-9-fluorenone to form a stable oxime derivative.[1] The pentafluorobenzyl group is highly electronegative, which significantly enhances the sensitivity of the derivative for detection by GC with an electron capture detector (ECD) or by negative chemical ionization mass spectrometry (NCI-MS). The resulting PFBHA-oxime of 2-methyl-9-fluorenone is more volatile and exhibits improved chromatographic behavior compared to the underivatized ketone.[2]

-

For HPLC-UV/Vis Analysis: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) DNPH reacts with carbonyl compounds in an acidic medium to form brightly colored 2,4-dinitrophenylhydrazone derivatives.[3] This reaction introduces a strong chromophore into the 2-methyl-9-fluorenone molecule, making it readily detectable by HPLC with a UV-Visible detector at wavelengths around 360 nm.[3] This method is particularly advantageous for laboratories equipped with standard HPLC-UV systems and offers a significant improvement in sensitivity over the direct detection of underivatized this compound.

Quantitative Data Summary

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for underivatized this compound and the significant improvements achieved through the proposed two-step derivatization strategy.

| Analyte | Analytical Method | Derivatization Reagent | Typical LOD | Typical LOQ | Reference |

| This compound | GC-MS | None | 0.01 - 2.52 ng/mL | - | [4] |

| Carbonyl Compounds (as DNPH derivatives) | HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | 12 - 13 pg | 37 - 41 pg | [5] |

| Carbonyl Compounds (as PFBHA derivatives) | GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | < 0.13 µg/m³ | - | [6] |

Note: Data for derivatized compounds are representative of general carbonyl compounds as specific data for 2-methyl-9-fluorenone derivatives were not available in the cited literature. The significant improvement in sensitivity is expected to be applicable to 2-methyl-9-fluorenone.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Methyl-9-fluorenone

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (KOH), powdered

-

Compressed air or oxygen supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for temperature control)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous THF to a concentration of approximately 0.1 M.

-

Add powdered potassium hydroxide to the solution in a 1:1 molar ratio with this compound.

-

Stir the mixture vigorously at room temperature.

-

Gently bubble air or oxygen through the solution via a needle or a gas dispersion tube.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, filter the reaction mixture to remove the potassium hydroxide.

-

Evaporate the THF from the filtrate under reduced pressure.

-

Wash the residue with water to remove any remaining salts.

-

Dry the crude 2-methyl-9-fluorenone product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Derivatization of 2-Methyl-9-fluorenone with PFBHA for GC-MS Analysis

Materials:

-

2-Methyl-9-fluorenone

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Organic solvent (e.g., hexane, dichloromethane)

-

0.2 N Sulfuric acid

-

Reaction vials with screw caps

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Prepare a stock solution of 2-methyl-9-fluorenone in a suitable organic solvent.

-

Prepare a derivatizing solution of PFBHA (e.g., 0.2 mg/mL in water or an appropriate buffer).

-

In a reaction vial, combine an aliquot of the 2-methyl-9-fluorenone solution with the PFBHA solution.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 35-60°C) for a specified duration (e.g., 2-24 hours). The optimal time and temperature should be determined empirically.

-

After the reaction is complete, quench the reaction by adding a few drops of 0.2 N sulfuric acid.

-

Extract the PFBHA-oxime derivative from the aqueous phase using an organic solvent like hexane or dichloromethane.

-

Wash the organic extract with 0.2 N sulfuric acid to remove any unreacted PFBHA.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution to a final volume suitable for GC-MS injection.

Protocol 3: Derivatization of 2-Methyl-9-fluorenone with DNPH for HPLC-UV Analysis

Materials:

-

2-Methyl-9-fluorenone

-

2,4-Dinitrophenylhydrazine (DNPH) solution (typically in acidified acetonitrile)

-

Acetonitrile, HPLC grade

-

Hydrochloric acid or phosphoric acid

-

Reaction vials with screw caps

-

Heating block or water bath

Procedure:

-

Prepare a stock solution of 2-methyl-9-fluorenone in acetonitrile.

-

Prepare the DNPH derivatizing reagent by dissolving DNPH in acetonitrile containing a small amount of acid (e.g., hydrochloric or phosphoric acid).

-

In a reaction vial, mix an aliquot of the 2-methyl-9-fluorenone solution with an excess of the DNPH reagent.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 65°C) for a specified time (e.g., 30 minutes).[3]

-

Allow the reaction mixture to cool to room temperature.

-

The resulting solution containing the 2-methyl-9-fluorenone-DNPH derivative can be directly injected into the HPLC system or diluted with the mobile phase as needed.

Visualizations

Caption: Workflow for the derivatization of this compound.

Caption: Chemical transformations in the derivatization process.

References

- 1. agilent.com [agilent.com]

- 2. brjac.com.br [brjac.com.br]

- 3. d-nb.info [d-nb.info]

- 4. Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Safe Handling and Storage of 2-Methylfluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols for the handling and storage of 2-Methylfluorene (CAS No. 1430-97-3) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and prevent accidental exposure. This compound is a polycyclic aromatic hydrocarbon (PAH) and requires careful handling due to its potential health hazards.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

-